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Compound of Interest

Compound Name: 4-(2-methylphenoxy)aniline

Cat. No.: B186193 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of modern organic synthesis, the strategic selection of molecular building

blocks is paramount to the efficient construction of complex and functionally rich target

molecules. Among these, 4-(2-methylphenoxy)aniline emerges as a particularly valuable

synthon, distinguished by its unique structural amalgamation of a diaryl ether and a primary

aromatic amine. This arrangement of functional groups within a compact and rigid framework

offers a versatile platform for the synthesis of a diverse array of compounds, with significant

applications in medicinal chemistry and materials science. The inherent reactivity of the aniline

nitrogen, coupled with the stability and conformational influence of the diaryl ether linkage,

provides a powerful tool for the creation of novel molecular architectures. This guide, intended

for the discerning eye of researchers and drug development professionals, will provide a

comprehensive overview of the synthesis, reactivity, and application of 4-(2-
methylphenoxy)aniline, underscoring its pivotal role as a building block in the advancement of

organic synthesis.

Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is the

foundation of its effective utilization in synthesis. The key properties of 4-(2-
methylphenoxy)aniline are summarized in the table below.
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Property Value Source

Molecular Formula C₁₃H₁₃NO

Molecular Weight 199.25 g/mol

CAS Number 56705-83-0

Appearance Solid

InChI Key
JPCCVWJJMUIBJR-

UHFFFAOYSA-N

SMILES Cc1ccccc1Oc2ccc(N)cc2

Synthesis of 4-(2-Methylphenoxy)aniline: A Tale of
Two Couplings
The diaryl ether linkage is the central structural motif of 4-(2-methylphenoxy)aniline, and its

construction is most efficiently achieved through modern cross-coupling methodologies. Two

principal strategies dominate the synthesis of this and structurally related compounds: the

venerable Ullmann condensation and the more contemporary Buchwald-Hartwig amination.

The choice between these two powerful reactions often hinges on factors such as substrate

scope, reaction conditions, and catalyst availability.

The Ullmann Condensation: A Classic Reimagined
First reported at the dawn of the 20th century, the Ullmann condensation has remained a

stalwart for the formation of carbon-oxygen bonds in the synthesis of diaryl ethers.[1] The

classical rendition of this reaction often necessitated harsh conditions, including high

temperatures and stoichiometric amounts of copper. However, the advent of modern catalytic

systems, often employing copper(I) salts in conjunction with ligands, has significantly

broadened the applicability and mildness of this transformation.[1]

A representative synthetic workflow for the preparation of 4-(2-methylphenoxy)aniline via a

modern Ullmann condensation is depicted below.
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Caption: A generalized workflow for the synthesis of 4-(2-methylphenoxy)aniline via the

Ullmann condensation.

Detailed Experimental Protocol (Adapted from a similar synthesis[1])

Materials:

4-Aminophenol (1.0 equiv)

2-Bromotoluene (1.2 equiv)

Copper(I) iodide (CuI) (0.1 equiv)

1,10-Phenanthroline (0.2 equiv)

Potassium carbonate (K₂CO₃) (2.0 equiv)

N,N-Dimethylformamide (DMF) (Anhydrous)

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 4-aminophenol, 2-bromotoluene, CuI, 1,10-phenanthroline, and K₂CO₃.

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

Add anhydrous DMF via syringe and heat the reaction mixture to 120-140 °C with vigorous

stirring.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 4-(2-
methylphenoxy)aniline.

Causality Behind Experimental Choices:

Catalyst System: The combination of CuI and a ligand like 1,10-phenanthroline forms a more

soluble and reactive copper complex, facilitating the catalytic cycle at lower temperatures

than traditional copper powder.

Base: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-

aminophenol, generating the nucleophilic phenoxide species required for the coupling

reaction.

Solvent: DMF is a polar aprofotic solvent that effectively dissolves the reactants and the

inorganic base, promoting the reaction. Its high boiling point is also amenable to the elevated

temperatures often required for Ullmann couplings.

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the

copper(I) catalyst to the less active copper(II) state.

The Buchwald-Hartwig Amination: A Palladium-Powered
Alternative
Developed in the 1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of

carbon-nitrogen bonds, offering a palladium-catalyzed route to aryl amines with broad substrate

scope and functional group tolerance.[2] This reaction can be conceptually applied to the

synthesis of 4-(2-methylphenoxy)aniline by forming the C-N bond in the final step.

A generalized workflow for a Buchwald-Hartwig approach is presented below.
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Caption: A conceptual workflow for the synthesis of 4-(2-methylphenoxy)aniline via

Buchwald-Hartwig amination.

Detailed Experimental Protocol (Adapted from a general procedure[3])

Materials:

1-Bromo-4-(2-methylphenoxy)benzene (1.0 equiv)

Benzophenone imine (as an ammonia surrogate) (1.2 equiv)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Toluene (Anhydrous)

Procedure:

In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

Add a solution of 1-bromo-4-(2-methylphenoxy)benzene in anhydrous toluene, followed by

benzophenone imine.

Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

Monitor the reaction by TLC or GC-MS.

Upon completion, cool to room temperature, and quench with aqueous ammonium chloride.
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Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous

sodium sulfate, and concentrate.

The resulting imine is then hydrolyzed by treatment with aqueous acid (e.g., HCl) to afford 4-
(2-methylphenoxy)aniline.

Purify the final product by column chromatography.

Causality Behind Experimental Choices:

Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky,

electron-rich phosphine ligand such as XPhos is crucial for the efficiency of the catalytic

cycle, promoting both the oxidative addition and reductive elimination steps.

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate

the amine (or ammonia surrogate) and facilitate the formation of the key palladium-amido

intermediate.

Ammonia Surrogate: Direct use of ammonia can be challenging due to its volatility and

potential for catalyst inhibition. Benzophenone imine serves as a convenient and effective

ammonia equivalent, with the resulting imine being readily hydrolyzed in a subsequent step.

Reactivity and Synthetic Utility: A Gateway to
Complexity
The synthetic utility of 4-(2-methylphenoxy)aniline stems from the reactivity of its primary

amino group. This nucleophilic center can readily participate in a wide range of chemical

transformations, allowing for its incorporation into more complex molecular scaffolds.

Amide Bond Formation: The Cornerstone of Medicinal
Chemistry
The reaction of the aniline with carboxylic acids or their activated derivatives (e.g., acid

chlorides, anhydrides) to form amides is a fundamental transformation in organic synthesis,

particularly in the construction of biologically active molecules.

Representative Protocol: Synthesis of N-(4-(2-methylphenoxy)phenyl)acetamide
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Materials:

4-(2-Methylphenoxy)aniline (1.0 equiv)

Acetyl chloride (1.1 equiv)

Triethylamine (1.2 equiv)

Dichloromethane (DCM) (Anhydrous)

Procedure:

Dissolve 4-(2-methylphenoxy)aniline in anhydrous DCM in a round-bottom flask under an

inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Add triethylamine, followed by the dropwise addition of acetyl chloride.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude product.

Recrystallize or purify by column chromatography if necessary.

C-N Cross-Coupling Reactions: Building Heterocyclic
Scaffolds
The amino group of 4-(2-methylphenoxy)aniline can also act as a nucleophile in C-N cross-

coupling reactions, most notably in the synthesis of heterocyclic compounds, which are

prevalent in many pharmaceutical agents. A prime example is the synthesis of 4-

anilinoquinazoline derivatives, a class of potent kinase inhibitors.

Applications in Drug Discovery: Targeting Kinases
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The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of kinase

inhibitors, which are a cornerstone of modern cancer therapy.[4] The aniline moiety at the 4-

position of the quinazoline ring plays a crucial role in binding to the ATP-binding site of various

kinases. By utilizing 4-(2-methylphenoxy)aniline as the aniline component, medicinal

chemists can introduce a specific substitution pattern that can modulate the potency, selectivity,

and pharmacokinetic properties of the resulting inhibitor.

Representative Synthesis of a 4-(2-Methylphenoxy)anilinoquinazoline Kinase Inhibitor

4-Chloro-6,7-dimethoxyquinazoline
+ 4-(2-Methylphenoxy)aniline

Nucleophilic Aromatic Substitution
(Solvent, Heat)

4-(6,7-Dimethoxyquinazolin-4-ylamino)phenol
(Kinase Inhibitor Scaffold)

Click to download full resolution via product page

Caption: Synthesis of a 4-anilinoquinazoline kinase inhibitor scaffold.

Detailed Experimental Protocol (Adapted from a general synthesis of 4-anilinoquinazolines[4])

Materials:

4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

4-(2-Methylphenoxy)aniline (1.1 equiv)

Isopropanol

Procedure:

To a solution of 4-chloro-6,7-dimethoxyquinazoline in isopropanol, add 4-(2-
methylphenoxy)aniline.

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.

The product often precipitates from the reaction mixture and can be collected by filtration.
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Wash the solid with cold isopropanol and dry under vacuum to obtain the desired 4-(2-

methylphenoxy)anilinoquinazoline derivative.

Biological Activity of Structurally Related Kinase Inhibitors

While specific data for a kinase inhibitor derived directly from 4-(2-methylphenoxy)aniline is

not readily available in the public domain, numerous studies on analogous 4-

anilinoquinazolines demonstrate potent inhibition of various kinases, particularly those in the

epidermal growth factor receptor (EGFR) family.

Compound Class Target Kinase Reported IC₅₀ Reference

4-Anilinoquinazolines EGFR 3 - 3.5 µM [4]

4-Anilinoquinazolines CLK1, GSK-3α/β 1.5 - 3 µM [5]

4-Anilinoquinazolines PI3 Kinase p110α 2.0 nM [6]

Applications in Materials Science: Crafting High-
Performance Polymers
The difunctional nature of 4-(2-methylphenoxy)aniline, possessing both an amino group and

a diaryl ether linkage, makes it an attractive monomer for the synthesis of high-performance

polymers such as polyimides. Polyimides are renowned for their exceptional thermal stability,

chemical resistance, and mechanical properties, making them indispensable in the aerospace

and electronics industries.

The typical synthesis of polyimides involves a two-step process: the formation of a poly(amic

acid) precursor, followed by thermal or chemical cyclodehydration to the final polyimide.

Representative Synthesis of a Polyimide from 4-(2-methylphenoxy)aniline
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Step 1: Poly(amic acid) Formation

Step 2: Imidization

Monomers
(4-(2-methylphenoxy)aniline, Dianhydride)

Ring-Opening Polyaddition
(Polar Aprotic Solvent, Room Temperature)

Poly(amic acid) Solution

Thermal Cyclodehydration
(High Temperature)

Polyimide Film

Click to download full resolution via product page

Caption: The two-step synthesis of a polyimide from 4-(2-methylphenoxy)aniline.

Detailed Experimental Protocol (Adapted from a general polyimide synthesis[7])

Materials:

4-(2-Methylphenoxy)aniline (1.0 equiv)

Pyromellitic dianhydride (PMDA) (1.0 equiv)

N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b186193?utm_src=pdf-body-img
https://www.benchchem.com/product/b186193?utm_src=pdf-body
https://www.researchgate.net/publication/229496198_Synthesis_and_properties_of_polyimides_derived_from_44'-27-naphthylenedioxydianiline_and_aromatic_tetracarboxylic_dianhydrides
https://www.benchchem.com/product/b186193?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet,

dissolve 4-(2-methylphenoxy)aniline in anhydrous NMP.

Slowly add solid PMDA to the stirred solution in several portions, maintaining the

temperature below 30 °C.

Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid)

solution.

Cast the poly(amic acid) solution onto a glass plate and heat in an oven with a programmed

temperature ramp (e.g., 100 °C for 1h, 200 °C for 1h, and 300 °C for 1h) to effect thermal

cyclodehydration and form the polyimide film.

Conclusion
4-(2-Methylphenoxy)aniline stands as a testament to the power of strategic molecular design.

Its unique combination of a diaryl ether and an aniline functionality within a single, readily

accessible molecule provides a robust platform for innovation in both medicinal chemistry and

materials science. The well-established and versatile synthetic routes to this compound,

coupled with the predictable and highly useful reactivity of its amino group, ensure its continued

prominence as a key building block for the synthesis of complex and valuable molecules. For

the synthetic chemist, 4-(2-methylphenoxy)aniline is not merely a reagent, but a gateway to a

vast and exciting chemical space, ripe for exploration and discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b186193?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

